![molecular formula C4H8 B3044129 4,4,4-Trideuteriobut-1-ene CAS No. 23086-03-5](/img/structure/B3044129.png)
4,4,4-Trideuteriobut-1-ene
Overview
Description
4,4,4-Trideuteriobut-1-ene is a hydrocarbon that is composed of four carbon atoms and four hydrogen atoms. It is an aliphatic hydrocarbon that is part of the alkane family. It is a colorless, odorless liquid with a boiling point of -3.3°C and a melting point of -83.7°C. 4,4,4-Trideuteriobut-1-ene is a versatile compound that has a wide range of uses in the chemical industry, including synthesis, as a reagent, and as a reactant. In addition, it has applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Palladium-Nanoparticle-Catalyzed Reactions
4,4,4-Trifluorobut-2-ene derivatives, closely related to 4,4,4-Trideuteriobut-1-ene, have been used in palladium-nanoparticle-catalyzed Tsuji-Trost reactions. This process involves various nucleophiles and can lead to further synthetic transformations like hydrogenation and Diels-Alder reactions (Hemelaere, Desroches, & Paquin, 2015).
Ene Reaction Studies
Investigations into the ene reaction of α,β-unsaturated esters with different compounds have utilized deuterium-substituted analogs, offering insights into reaction mechanisms and isotope effects, which are relevant for understanding reactions involving 4,4,4-Trideuteriobut-1-ene (Elemes & Foote, 1992).
Photocycloaddition Reactions
The photochemistry of compounds like 4-phenoxybut-1-enes, similar in structure to 4,4,4-Trideuteriobut-1-ene, has been extensively studied. These studies reveal how substituents influence photocycloaddition reactions, contributing to the development of new synthetic methods (AlQaradawi, Cosstick, & Gilbert, 1992).
Synthesis of Homoallyl and Homocinnamyl Skeletons
Research has shown that compounds structurally similar to 4,4,4-Trideuteriobut-1-ene, like 1-tributylstannyl-4,4-diethoxy-but-1-ene, can be used for transferring functionally substituted butenyl units onto various substrates, demonstrating their utility in complex synthetic pathways (Parrain, Duchěne, & Quintard, 1990).
Studies in Polymer Science
Neutron scattering and molecular dynamics simulations on compounds like 1,4-polybutadiene, which can be related to the structural elements of 4,4,4-Trideuteriobut-1-ene, have provided valuable insights into short-range order and structural behavior of polymers (Narros et al., 2005).
properties
IUPAC Name |
4,4,4-trideuteriobut-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-BMSJAHLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene-4,4,4-D3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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